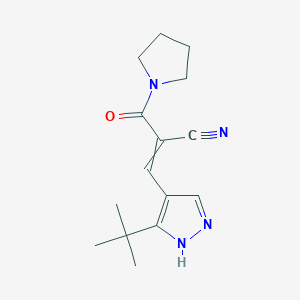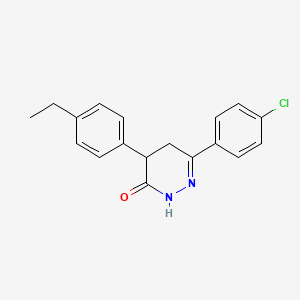![molecular formula C23H24ClN3O4S B2553258 N-[2-(4-chlorophenyl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide CAS No. 688053-83-0](/img/new.no-structure.jpg)
N-[2-(4-chlorophenyl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-chlorophenyl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide is a useful research compound. Its molecular formula is C23H24ClN3O4S and its molecular weight is 473.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis Techniques
A key aspect of research on this compound involves various synthesis techniques. For instance, the reactions of anthranilamide with isocyanates lead to the synthesis of compounds like 2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one, which are structurally related to the compound (J. Chern et al., 1988). Another study focuses on the synthesis and microbial studies of sulfonamides bearing quinazolin-4(3H)ones, offering insights into similar compounds and their potential applications (N. Patel et al., 2010).
Antimicrobial Activity
Several studies have explored the antimicrobial activity of compounds related to N-[2-(4-chlorophenyl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide. For instance, the synthesis and microbial studies of (4-oxo-thiazolidinyl) sulfonamides bearing quinazolin-4(3H)ones have shown remarkable antibacterial as well as antifungal activities (N. Patel et al., 2010). Similarly, another study discusses the synthesis and antimicrobial activity of quinazolin-4(3H)-ones incorporating sulfonamido-4-thiazolidinone, highlighting potential antibacterial and antifungal properties (N. Patel et al., 2010).
Molecular Docking and Cytotoxicity Studies
Research has also been conducted on the molecular docking and cytotoxicity studies of related compounds. For example, a study on N-Substituted 5-[(4-Chlorophenoxy)Methyl]-1,3,4-Oxadiazole-2yl-2-Sulfanyl Acetamides revealed their potential as antibacterial agents and moderate inhibitors of α-chymotrypsin enzyme (S. Z. Siddiqui et al., 2014).
Antioxidant Assays
The compound's potential in antioxidant assays has been investigated. Studies like "Relevance and Standardization of In Vitro Antioxidant Assays" provide insights into the reaction of similar compounds with chromogenic radicals and their antioxidant potential (H. Abramovič et al., 2018).
Antifungal Activities
Further studies have been focused on the synthesis of novel thiazolidinyl sulfonamides of quinazolin-4(3H)ones and their antifungal activities. These studies contribute to understanding the broader spectrum of antimicrobial properties of related compounds (N. Patel & V. Patel, 2010).
Heterocyclic Transformation
Research on the reactivity of related heterocycles, like 4H-3,1-benzoxazin-4-ones, towards nitrogen and carbon nucleophilic reagents, offers insights into the synthesis of new heterocycles, which could be relevant for the compound (H. Madkour, 2004).
Propriétés
Numéro CAS |
688053-83-0 |
|---|---|
Formule moléculaire |
C23H24ClN3O4S |
Poids moléculaire |
473.97 |
Nom IUPAC |
N-[2-(4-chlorophenyl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide |
InChI |
InChI=1S/C23H24ClN3O4S/c24-16-7-5-15(6-8-16)9-10-25-21(28)4-2-1-3-11-27-22(29)17-12-19-20(31-14-30-19)13-18(17)26-23(27)32/h5-8,12-13H,1-4,9-11,14H2,(H,25,28)(H,26,32) |
Clé InChI |
UZGOLIWUPVJUBO-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CCCCCC(=O)NCCC4=CC=C(C=C4)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1,2-benzoxazol-3-yl)-N-(4-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide](/img/structure/B2553175.png)
![6-Bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2553176.png)
![N-(4-fluoro-2-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2553178.png)
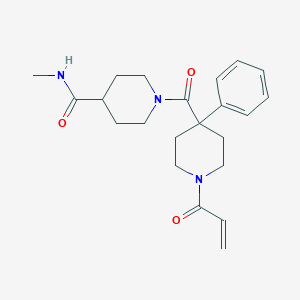
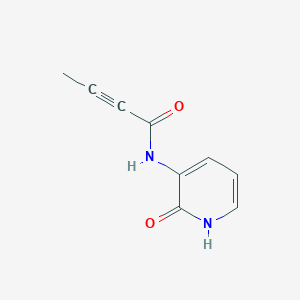

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2553190.png)
![methyl 4-(2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate](/img/structure/B2553191.png)
![1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2553193.png)
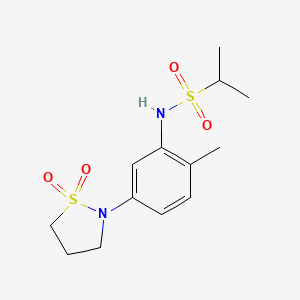
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(dimethylamino)acetamide](/img/structure/B2553195.png)
